Positional Isomer Differentiation: 2,6-Dimethyl vs. 2,5-Dimethyl Substitution on Phenoxy Ring
The target compound (2,6-dimethylphenoxy substitution) differs from its closest positional isomer, N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide (CAS 1020056-80-7, PubChem CID 46735846) [1], in the position of the methyl substituents on the phenoxy ring. The 2,6-arrangement places both methyl groups ortho to the ether oxygen, creating a symmetric steric environment that restricts rotational freedom around the O-C(aromatic) bond differently than the 2,5-disubstituted system, where one methyl is ortho and the other is meta. This structural difference produces distinct InChIKey identifiers (computed for the 2,5-isomer: MSXRISIEDUGWBE-UHFFFAOYSA-N [1]), confirming non-identical connectivity and topology. The 2,6-dimethylphenoxy motif is a recognized structural feature in mexiletine-class sodium channel modulators [2], whereas the 2,5-dimethyl substitution pattern lacks this established pharmacophoric precedent.
| Evidence Dimension | Positional isomerism – methyl substitution pattern on phenoxy ring |
|---|---|
| Target Compound Data | 2,6-dimethylphenoxy substitution (ortho,ortho); InChIKey unique to this isomer |
| Comparator Or Baseline | 2,5-dimethylphenoxy substitution (ortho,meta); PubChem CID 46735846; InChIKey MSXRISIEDUGWBE-UHFFFAOYSA-N |
| Quantified Difference | Structural topology difference: ortho,ortho (symmetric) vs. ortho,meta (asymmetric) dimethyl arrangement; distinct InChIKey and CAS registry numbers |
| Conditions | Structural identity confirmed by computed InChIKey; no common biological assay identified due to limited published data |
Why This Matters
Procuring the incorrect positional isomer can lead to unrecognized changes in target binding geometry and biological readout, undermining experimental reproducibility.
- [1] PubChem. N-(5-Amino-2-fluorophenyl)-2-(2,5-dimethylphenoxy)propanamide (CID 46735846). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/46735846 View Source
- [2] De Luca A, Natuzzi F, Falcone G, et al. Inhibition of skeletal muscle sodium currents by mexiletine analogues: specific hydrophobic interactions rather than lipophilia per se account for drug therapeutic profile. PubMed. 2003. View Source
